4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
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Overview
Description
“4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent phosphoinositide 3-kinase (PI3K) inhibitors . The molecular formula of this compound is C19H11ClN4O3S, with an average mass of 410.834 Da .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridine derivatives, including “4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide”, involves several steps . These compounds are efficiently prepared from commercially available substances in moderate to good yields . The synthesis involves a Suzuki reaction with aryl borates at 100°C .Molecular Structure Analysis
The molecular structure of “4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” includes a thiazolo[5,4-b]pyridine core, which is a key structural unit for PI3Kα inhibitory potency . The structure of these compounds is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” include a Suzuki reaction with aryl borates at 100°C . The reaction conditions and the nature of the substituents in the initial compounds can significantly affect the yield and properties of the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” are determined by its molecular structure. It is a N-heterocyclic compound with a molecular formula of C19H11ClN4O3S and an average mass of 410.834 Da . The thiazolo[5,4-b]pyridine core in its structure contributes to its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
- Researchers have synthesized related compounds and evaluated their activity against human tumor cell lines .
- Thiazoles are found in several biologically active compounds:
- Thiazole serves as a parent material for diverse chemical compounds:
Antitumor and Cytotoxic Activity
PI3K Inhibition
Biological Activities
Vitamin B1 (Thiamine)
Parent Material for Various Compounds
Chemical Properties
Mechanism of Action
Target of Action
The primary target of this compound is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a significant target in cancer research .
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3K, thereby disrupting its role in various cellular functions .
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical signal transduction pathway that is involved in the regulation of cell cycle and growth . By inhibiting PI3K, this compound can disrupt this pathway, leading to potential anti-cancer effects .
Result of Action
The result of the compound’s action is the potent inhibition of PI3K. It has been shown to inhibit PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values . This inhibition disrupts the PI3K/AKT/mTOR pathway, potentially leading to anti-cancer effects .
properties
IUPAC Name |
4-chloro-3-nitro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4O3S/c20-14-7-6-11(10-16(14)24(26)27)17(25)22-13-4-1-3-12(9-13)18-23-15-5-2-8-21-19(15)28-18/h1-10H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIZQCCFOMEBAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide |
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